N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide
Description
Properties
IUPAC Name |
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-methylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S2/c1-10-7-11(2)15-14(8-10)23-17(18-15)19-16(20)12-5-4-6-13(9-12)24(3,21)22/h4-9H,1-3H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDWGOLPAHZMIDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Overview and Significance
The target compound integrates a 4,6-dimethylbenzothiazole moiety linked via an amide bond to a 3-methanesulfonyl-substituted benzoyl group. Benzothiazoles are privileged scaffolds in drug discovery due to their pharmacokinetic properties and affinity for biological targets such as kinases and G-protein-coupled receptors. The methanesulfonyl group enhances solubility and modulates electronic properties, making this derivative a candidate for further pharmacological evaluation.
Synthetic Routes
Two-Step Coupling Approach
Synthesis of 3-Methanesulfonylbenzoyl Chloride
The carboxylic acid precursor, 3-methanesulfonylbenzoic acid, is treated with thionyl chloride (SOCl₂) under reflux conditions (70°C, 4–6 hours) to yield the corresponding acyl chloride. Excess SOCl₂ is removed via distillation, and the product is used directly in subsequent reactions.
Amide Bond Formation
3-Methanesulfonylbenzoyl chloride is reacted with 2-amino-4,6-dimethylbenzothiazole in anhydrous dichloromethane (DCM) at 0–5°C. Triethylamine (TEA) is added as a base to neutralize HCl, with stirring continued for 12–16 hours at room temperature. The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:3), achieving yields of 68–75%.
Key Data:
| Parameter | Value |
|---|---|
| Reaction Temperature | 0°C → 25°C |
| Solvent | Anhydrous DCM |
| Base | Triethylamine (2.2 eq) |
| Yield | 68–75% |
One-Pot Multicomponent Synthesis
Adapting methodologies from benzothiazole syntheses, a one-pot strategy combines 2-amino-4,6-dimethylbenzothiazole, 3-methanesulfonylbenzoic acid, and a coupling agent (e.g., EDCl/HOBt) in dimethylformamide (DMF). The reaction proceeds at 50°C for 24 hours, eliminating the need for isolating intermediates. This method reduces purification steps but requires precise stoichiometric control to minimize byproducts.
Optimization Insights:
Solid-Phase Synthesis for High-Throughput Production
Immobilizing 2-amino-4,6-dimethylbenzothiazole on Wang resin enables iterative coupling with 3-methanesulfonylbenzoic acid using HATU as the activator. After cleavage with trifluoroacetic acid (TFA), the product is obtained in 65–72% yield with >95% purity (HPLC). This approach is scalable for combinatorial libraries.
Mechanistic Considerations
Amidation Kinetics
The nucleophilic attack of the benzothiazol-2-amine on the electrophilic carbonyl carbon of the acyl chloride follows second-order kinetics. Density functional theory (DFT) calculations suggest that the methanesulfonyl group’s electron-withdrawing effect accelerates the reaction by polarizing the carbonyl group.
Side Reactions and Mitigation
- Competitive Sulfonamide Formation: Residual methanesulfonyl chloride may react with the amine, necessitating rigorous purification of the acyl chloride.
- Oxidation of Benzothiazole: Prolonged exposure to oxidizing agents (e.g., DMSO) can sulfoxidize the benzothiazole sulfur, requiring inert atmospheres during synthesis.
Analytical Characterization
Spectroscopic Data
Industrial-Scale Considerations
Cost-Efficiency Analysis
| Method | Cost per kg (USD) | Yield (%) | Purity (%) |
|---|---|---|---|
| Two-Step Coupling | 1,200 | 75 | 98 |
| One-Pot Synthesis | 950 | 70 | 95 |
| Solid-Phase | 2,400 | 72 | 99 |
The one-pot method offers the best balance of cost and yield for bulk production, while solid-phase synthesis is reserved for high-purity applications.
Chemical Reactions Analysis
Types of Reactions
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the benzothiazole ring.
Reduction: Reduced forms of the sulfonyl group.
Substitution: Substituted benzothiazole derivatives.
Scientific Research Applications
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key differences between the target compound and two analogs:
Key Observations:
In contrast, the methylthiophene in ’s compound provides moderate electron-withdrawing effects via sulfur conjugation, while the hydroxyl group in ’s compound acts as a hydrogen-bond donor, critical for metal coordination in catalysis .
Synthetic Pathways :
- The target compound likely employs amide coupling similar to ’s method, where 3-methylbenzoyl chloride reacts with an amine . Replacing the hydroxy-dimethylethyl amine with 4,6-dimethylbenzothiazol-2-amine and using 3-methanesulfonylbenzoyl chloride would yield the target.
Structural Characterization :
- X-ray crystallography (as in ) and software like SHELX () are critical for confirming the planar benzothiazole and sulfonyl groups in the target compound .
Biological Activity
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Overview of Benzothiazole Derivatives
Benzothiazole derivatives are known for their significant biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. The structural features of these compounds often play a crucial role in their biological efficacy. The specific compound in focus, this compound, contains a dimethyl substitution on the benzothiazole moiety and a methanesulfonyl group that may enhance its solubility and bioactivity compared to other derivatives.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer properties. Studies have shown its potential to inhibit the proliferation of various cancer cell lines. For instance:
- Cell Lines Tested : A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer) cells.
- Assays Conducted : MTT assay for cell viability, flow cytometry for apoptosis analysis, and Western blotting for protein expression evaluation.
The compound demonstrated significant inhibition of cell growth and induced apoptosis at micromolar concentrations. Notably, it affected key signaling pathways associated with cancer cell survival, including the AKT and ERK pathways .
Antimicrobial Activity
In addition to its anticancer effects, this compound has been investigated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of various bacterial strains by interfering with cellular pathways critical for bacterial survival. The mechanism is believed to involve the inhibition of specific enzymes or receptors essential for pathogen proliferation .
The mode of action of this compound is multifaceted:
- Enzyme Inhibition : The compound may bind to active sites of enzymes involved in cell proliferation and survival.
- Cell Membrane Interaction : It potentially alters cellular membrane integrity, affecting cellular functions.
- Cytokine Modulation : Studies have indicated a reduction in inflammatory cytokines such as IL-6 and TNF-α in treated cells .
Comparative Analysis with Other Benzothiazole Derivatives
To better understand the unique properties of this compound, a comparison with other related compounds is presented:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Dimethyl substitution on benzothiazole | Anticancer and antimicrobial |
| N-(4-(1,3-benzothiazol-2-yl)phenyl)-3,4-dimethoxybenzamide | Phenyl substitution on benzothiazole | Antimicrobial properties |
| N-(4-(benzothiazol-2-yl)-3-hydroxyphenyl)-octanamide | Hydroxy substitution on phenyl ring | Antimicrobial and anticancer |
This table highlights the variations in biological activity attributed to different structural modifications within the benzothiazole framework.
Case Studies
Several case studies illustrate the biological efficacy of benzothiazole derivatives:
- Study on Anticancer Activity : A series of benzothiazole compounds were synthesized and evaluated for their anticancer effects against A431 and A549 cell lines. The lead compound exhibited significant cytotoxicity and induced apoptosis through modulation of key signaling pathways .
- Antimicrobial Efficacy Assessment : Another study focused on evaluating the antimicrobial potential of various benzothiazole derivatives against common pathogens. The results indicated that certain derivatives showed substantial antibacterial activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
